molecular formula C10H10ClNOS2 B14136189 3-(Chloromethyl)-6-ethoxy-1,3-benzothiazole-2(3H)-thione CAS No. 89045-81-8

3-(Chloromethyl)-6-ethoxy-1,3-benzothiazole-2(3H)-thione

Cat. No.: B14136189
CAS No.: 89045-81-8
M. Wt: 259.8 g/mol
InChI Key: ZNHONGGXDZRZDV-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-6-ethoxy-1,3-benzothiazole-2(3H)-thione is a heterocyclic compound that contains a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-6-ethoxy-1,3-benzothiazole-2(3H)-thione typically involves the reaction of 6-ethoxy-1,3-benzothiazole-2-thiol with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-6-ethoxy-1,3-benzothiazole-2(3H)-thione can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding benzothiazoline derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the chloromethyl group.

    Oxidation Reactions: Sulfoxides or sulfones.

    Reduction Reactions: Benzothiazoline derivatives.

Scientific Research Applications

3-(Chloromethyl)-6-ethoxy-1,3-benzothiazole-2(3H)-thione has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial and fungal infections.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-6-ethoxy-1,3-benzothiazole-2(3H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The benzothiazole ring can also interact with aromatic residues in the active site of enzymes, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1,3-benzothiazole-2(3H)-thione: Lacks the ethoxy group, which may affect its solubility and reactivity.

    6-Ethoxy-1,3-benzothiazole-2(3H)-thione: Lacks the chloromethyl group, which limits its ability to undergo substitution reactions.

    3-(Methylthio)-6-ethoxy-1,3-benzothiazole-2(3H)-thione: Contains a methylthio group instead of a chloromethyl group, which may alter its chemical reactivity and biological activity.

Uniqueness

3-(Chloromethyl)-6-ethoxy-1,3-benzothiazole-2(3H)-thione is unique due to the presence of both the chloromethyl and ethoxy groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for targeted modifications and the development of novel derivatives with enhanced properties.

Properties

CAS No.

89045-81-8

Molecular Formula

C10H10ClNOS2

Molecular Weight

259.8 g/mol

IUPAC Name

3-(chloromethyl)-6-ethoxy-1,3-benzothiazole-2-thione

InChI

InChI=1S/C10H10ClNOS2/c1-2-13-7-3-4-8-9(5-7)15-10(14)12(8)6-11/h3-5H,2,6H2,1H3

InChI Key

ZNHONGGXDZRZDV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=S)S2)CCl

Origin of Product

United States

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